molecular formula C8H14ClNO2 B586631 Ethyl 4-Chloro-1-piperidinecarboxylate CAS No. 152820-13-8

Ethyl 4-Chloro-1-piperidinecarboxylate

Cat. No.: B586631
CAS No.: 152820-13-8
M. Wt: 191.655
InChI Key: VRTIIQLEEGGJNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Chloro-1-piperidinecarboxylate can be synthesized through several methods. One common method involves the reaction of 4-chloropiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is usually purified through distillation or recrystallization .

Comparison with Similar Compounds

Ethyl 4-Chloro-1-piperidinecarboxylate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its chloro substituent, which makes it a versatile intermediate for nucleophilic substitution reactions.

Biological Activity

Ethyl 4-chloro-1-piperidinecarboxylate (CAS Number: 152820-13-8) is a compound of interest in medicinal chemistry due to its diverse biological activities and applications in synthetic organic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Purity : ≥98.0% (GC)
  • Physical State : Clear liquid
  • Flash Point : 108 °C
  • Density : 1.16 g/cm³ at 20 °C

This compound is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its biological activity is attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is noted for its role in the study of enzyme inhibitors, particularly in the context of drug development targeting various diseases.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which is crucial for developing therapeutic agents. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of protein kinases, which play significant roles in cell signaling and regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. This suggests potential applications in treating infections caused by this pathogen .

Study on Anticancer Activity

A notable study explored the anticancer properties of piperidine derivatives, including this compound. The research indicated that these compounds could inhibit tumor growth in vivo, particularly in xenograft models. The compounds showed a favorable safety profile while effectively modulating key signaling pathways involved in cancer progression .

CompoundActivitySelectivityReference
This compoundAnticancerHigh
Derivative AEnzyme InhibitionModerate
Derivative BAntimicrobialHigh

Synthesis and Structural Variations

The synthesis of this compound has been extensively documented, with variations leading to different derivatives that exhibit enhanced biological activities. For example, modifications at the piperidine ring or carboxylate group can significantly alter the compound's interaction with biological targets, enhancing its therapeutic potential .

Properties

IUPAC Name

ethyl 4-chloropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIIQLEEGGJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659776
Record name Ethyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152820-13-8
Record name Ethyl 4-chloropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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